1,3,5-Undecatriene

Übersicht

Beschreibung

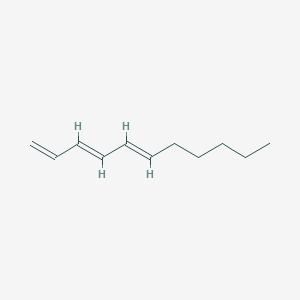

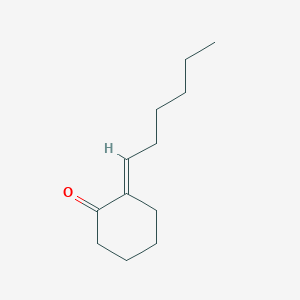

1,3,5-Undecatriene is an organic compound with the molecular formula C11H18. It is a polyunsaturated hydrocarbon characterized by the presence of three double bonds located at the 1st, 3rd, and 5th positions of an eleven-carbon chain. This compound exists in different isomeric forms, including (3E,5Z)-1,3,5-Undecatriene and (3E,5E)-1,3,5-Undecatriene . It is naturally found in trace amounts in certain essential oils, such as galbanum oil and resin .

Vorbereitungsmethoden

1,3,5-Undecatriene can be synthesized through various methods. One common synthetic route involves the dehydration of undeca-1,5-dien-3-ol . Another method involves a multi-step process starting from sorbic acid, which allows for the selective production of the (3E,5Z)-isomer . Industrial production methods typically involve these synthetic routes, optimized for large-scale production to meet the demands of the fragrance and flavor industries.

Analyse Chemischer Reaktionen

1,3,5-Undecatriene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.

Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, ozone.

Reducing agents: Hydrogen gas with palladium on carbon.

Halogenating agents: Chlorine, bromine.

Major products formed from these reactions include various oxygenated compounds, saturated hydrocarbons, and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1,3,5-Undecatriene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of polyunsaturated hydrocarbons.

Biology: Research into its biological activity includes studies on its potential as a pheromone or signaling molecule in certain insects.

Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications.

Industry: It is primarily used in the fragrance and flavor industries due to its distinctive green, melon, and fruity odor

Wirkmechanismus

The mechanism of action of 1,3,5-Undecatriene in biological systems is not fully understood. it is believed to interact with olfactory receptors, triggering a cascade of neural responses that result in the perception of its characteristic odor. In chemical reactions, its reactivity is primarily due to the presence of conjugated double bonds, which can participate in various addition and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

1,3,5-Undecatriene can be compared with other polyunsaturated hydrocarbons such as:

1,3,5-Hexatriene: A shorter chain analogue with similar reactivity but different physical properties.

1,3,5-Heptatriene: Another shorter chain analogue with similar chemical behavior.

1,3,5-Nonatriene: A compound with a similar structure but fewer carbon atoms.

What sets this compound apart is its longer carbon chain, which influences its physical properties and makes it particularly valuable in the fragrance industry for its unique scent profile .

Eigenschaften

IUPAC Name |

undeca-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQDKNVOSLONRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047546 | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16356-11-9 | |

| Record name | 1,3,5-Undecatriene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16356-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Undecatriene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,3,5-undecatriene, and where is it found in nature?

A1: this compound is an unsaturated hydrocarbon with three double bonds. It exists as four geometrical isomers: (3Z,5Z)-, (3Z,5E)-, (3E,5Z)-, and (3E,5E)-1,3,5-undecatriene. This compound is found naturally in various plants, contributing to their characteristic aromas. For instance, (3E,5Z)-1,3,5-undecatriene, also known as cis-galbanolene, is a significant aroma component in spearmint oils [] and Jabara citrus peel [].

Q2: How are the different isomers of this compound synthesized?

A2: Researchers have developed various stereospecific and non-stereospecific methods to synthesize the four isomers of this compound [, , , , , , , , , , , ]. Some common strategies include:

Q3: Can you describe a specific example of a stereoselective synthesis of (3E,5Z)-1,3,5-undecatriene?

A3: One efficient approach utilizes a palladium/copper-catalyzed coupling reaction. (E)-1-chloro-1,3-butadiene reacts with an appropriate 1-alkyne in the presence of a palladium/copper catalyst. This is followed by a stereoselective zinc reduction of the resulting triple bond to produce the desired (3E,5Z)-1,3,5-undecatriene [].

Q4: What are the characteristic spectroscopic properties of 1,3,5-undecatrienes?

A4: Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for identifying and characterizing the different isomers of this compound []. These techniques provide valuable information about the compound's structure, including the position and configuration of the double bonds.

Q5: How does the structure of this compound relate to its aroma properties?

A5: The specific arrangement of double bonds in this compound isomers contributes to their distinct aromas. For example, (3E,5Z)-1,3,5-undecatriene exhibits a potent green and fruity aroma, contributing significantly to the overall aroma profile of spearmint oils and Jabara citrus peel [, ].

Q6: What is the significance of odor activity values (OAVs) in understanding the contribution of this compound to aroma?

A6: OAVs represent the ratio of a compound's concentration to its odor threshold. High OAVs for specific isomers of this compound, like (3E,5Z)-1,3,5-undecatriene, indicate their significant contribution to the overall aroma of natural products like spearmint oil, even when present in relatively small quantities [].

Q7: How does boiling impact the aroma profile of celery, and what role do 1,3,5-undecatrienes play?

A7: While (3E,5Z)-1,3,5-undecatriene contributes to both the raw and boiled odors of celery, its impact is diminished upon boiling due to the formation of other volatile compounds. Boiling generates compounds like sotolon, β-damascenone, and β-ionone, which impart the characteristic "boiled" aroma, overshadowing the "green spicy" notes associated with (3E,5Z)-1,3,5-undecatriene [].

Q8: Beyond aroma, are there other applications of 1,3,5-undecatrienes?

A8: 1,3,5-Undecatrienes can serve as valuable building blocks in organic synthesis. Their multiple double bonds provide opportunities for further chemical transformations, allowing chemists to access more complex molecules.

Q9: Are there any known analytical methods for the detection and quantification of 1,3,5-undecatrienes in complex mixtures?

A9: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds like 1,3,5-undecatrienes in complex mixtures [, ]. The technique separates the different components of a sample based on their volatility and then identifies them based on their mass-to-charge ratios.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)